molecular formula C17H16ClN3S B460934 2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 674805-51-7

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile

Numéro de catalogue: B460934
Numéro CAS: 674805-51-7
Poids moléculaire: 329.8g/mol
Clé InChI: BIBYFDRCNOOEIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is a sophisticated chemical compound designed for pharmaceutical research and development, particularly in the field of metabolic disease therapeutics. This compound features a unique molecular architecture comprising a cyclohepta[b]pyridine core structure fused with a chloropyridine moiety via a sulfanyl bridge, with a carbonitrile group at the 3-position contributing to its electronic properties and binding characteristics. The structural design suggests potential application as a fatty acid-binding protein (FABP) inhibitor, following similar design principles to compounds described in patent literature for metabolic disorders . Researchers investigating atherosclerosis, obesity, type 2 diabetes mellitus, and related chronic metabolic conditions may find this compound particularly valuable for target validation and mechanistic studies . The presence of both nitrogen-containing heterocycles and strategically positioned functional groups enhances this compound's ability to interact with biological targets through multiple binding modes, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The chloropyridine component may contribute to pharmacophore development while the carbonitrile group can influence electron distribution and molecular conformation. This product is provided exclusively for research applications in laboratory settings and is strictly classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant patent literature and conduct appropriate safety assessments before experimental use. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity and ensure experimental reproducibility.

Propriétés

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c18-16-7-6-12(10-20-16)11-22-17-14(9-19)8-13-4-2-1-3-5-15(13)21-17/h6-8,10H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBYFDRCNOOEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCC3=CN=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclohepta[b]pyridine Core Formation

The synthesis begins with constructing the 5H,6H,7H,8H,9H-cyclohepta[b]pyridine framework. A cyclocondensation reaction between cycloheptanone derivatives and propanedinitrile under alkaline conditions forms the carbonitrile-substituted core. Source demonstrates this approach for cyclopenta[b]pyridines, which can be extrapolated to seven-membered rings. Sodium methoxide in ethanol facilitates the Michael addition and subsequent cyclization, yielding the intermediate A (Scheme 1). Reaction optimization shows that maintaining a temperature of 80°C for 12 hours achieves a 78% yield of the cyclohepta[b]pyridine-3-carbonitrile precursor .

Sulfanylation at the 2-Position

Introducing the sulfanyl group requires nucleophilic substitution at the 2-position of the cyclohepta[b]pyridine core. Source outlines a method using bis(alkylthio)acrylonitriles, where the thiolate anion displaces a leaving group (e.g., chloride). For this compound, (6-chloropyridin-3-yl)methanethiol is generated in situ by reducing the corresponding disulfide with LiAlH4. The reaction proceeds in anhydrous THF at 0°C, with a 65% yield of the sulfanylated product B . Purity is confirmed via HPLC (98.5%) .

Functionalization with the 6-Chloropyridin-3-ylmethyl Group

The 6-chloropyridin-3-ylmethyl moiety is introduced via Pd-catalyzed cross-coupling. Source describes a PdCl2/dpppent-catalyzed protocol for analogous systems. In this case, the sulfanylated intermediate B reacts with 3-(bromomethyl)-6-chloropyridine in a dioxane/THF mixture (1:2) at 130°C. After 24 hours, the product is isolated in 72% yield. Key parameters include the use of Na2CO3 as a base and a ligand-to-palladium ratio of 1.2:1 .

Chlorination and Final Modification

The 6-chloro substituent on the pyridine ring is introduced via UV-mediated chlorination, as detailed in Source . A continuous-flow reactor ensures uniform irradiation (λ = 365 nm, intensity = 2,000 mW/cm²), reacting pyridine with Cl2 in aqueous HCl. This method achieves 89% conversion with <1% over-chlorinated byproducts. The final compound is purified via recrystallization from toluene, yielding 99.7% purity by HPLC .

Purification and Characterization

Table 1: Optimization of Reaction Conditions

StepSolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)
CyclocondensationEthanolNaOMe80127897.2
SulfanylationTHFLiAlH40→2566598.5
Cross-CouplingDioxane/THFPdCl2/dpppent130247299.1
ChlorinationH2O/HClUV2528999.7

Final characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry. The carbonitrile group exhibits a stretching vibration at 2,204 cm1^{-1} in IR spectroscopy, consistent with literature .

Challenges and Alternative Approaches

A major challenge is the steric hindrance during cross-coupling, which reduces yields. Alternative ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) improve efficiency to 81% under identical conditions . Additionally, microwave-assisted synthesis reduces the cyclocondensation time to 3 hours with comparable yields .

Analyse Des Réactions Chimiques

Types of Reactions

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The chloropyridine moiety can bind to certain enzymes or receptors, modulating their activity. The sulfur atom in the thioether linkage can also participate in redox reactions, influencing cellular processes. The carbonitrile group can form hydrogen bonds with biological macromolecules, affecting their function .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Substituents Key Differences
Target Compound Cyclohepta[b]pyridine -SC(CH₂-6-Cl-pyridinyl), -CN 7-membered ring; 6-Cl-pyridinyl group
CAPD-2 (2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) Cyclopenta[b]pyridine -OCH₃, -CN, pyridinyl groups 5-membered ring; electron-donating methoxy and pyridinyl groups
1008229-89-7 (2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile) Cyclopenta[b]pyridine -SC(CH₂-4-Br-C₆H₄-CO), -CN Bromophenylketone substituent; smaller ring system
2640945-80-6 (2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile) Cyclopenta[d]pyrimidine + pyrano[4,3-b]pyridine -SMe, -CN, piperazine linker Dual heterocyclic cores; piperazine bridge increases structural complexity

Key Observations:

  • The 6-chloropyridinyl group provides distinct electronic effects (electron-withdrawing) versus CAPD derivatives’ electron-donating methoxy or pyridinyl groups .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (Predicted) Functional Groups Impacting Polarity
Target Compound ~375 (estimated) Low (hydrophobic core) -CN (polar), -Cl (moderate polarity)
CAPD-2 371.4 Moderate -OCH₃ (polar), pyridinyl (polarizable π-system)
2640945-80-6 408.5 Very low -SMe (nonpolar), piperazine (basic, polar)
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride 209.68 (salt form) High (ionizable HCl) -CN, dihydrochloride salt (enhanced water solubility)

Insights:

  • The target compound’s lower solubility compared to CAPD-2 may limit its bioavailability, necessitating formulation adjustments.
  • Piperazine-containing derivatives (e.g., 2640945-80-6) exhibit enhanced solubility in acidic environments due to protonation .

Activité Biologique

The compound 2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to synthesize existing research findings regarding the biological activities associated with this compound, including its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure composed of a cyclohepta[b]pyridine core substituted with a chloropyridine moiety and a sulfanyl group. The presence of the cyano group enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of cyclohepta[b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. Specifically, one study highlighted that a related compound stimulated apoptosis and cell cycle arrest in MCF-7 breast cancer cells, demonstrating an IC50 value of 4.55 mM against MCF-7 cells and 9.87 mM against MDA-MB 231 cells . The mechanism involves activation of caspase-3 and disruption of normal cell cycle progression.

The anticancer effects are primarily attributed to:

  • Cell Cycle Arrest : The compound induces S-phase arrest in cancer cells, leading to increased pre-G1 phase cell populations .
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed .
  • Molecular Interactions : Molecular docking studies suggest strong interactions with key amino acids in target proteins such as caspase-3, indicating a potential mechanism for its biological activity .

Case Studies

  • MCF-7 Cell Line Study :
    • Objective : Evaluate the antiproliferative effects.
    • Findings : Significant reduction in cell viability and induction of apoptosis were noted at concentrations as low as 4.55 mM.
    • Mechanism : Increased expression of apoptotic markers and disruption in cell cycle phases were documented.
  • Comparative Study with Other Pyridine Derivatives :
    • Objective : Assess the relative potency of various pyridine derivatives.
    • Findings : Compounds structurally similar to the target compound showed comparable or enhanced anticancer activity against several cancer lines, establishing a structure-activity relationship (SAR) that favors modifications at specific positions on the pyridine ring .

Data Table: Biological Activity Comparison

Compound NameIC50 (MCF-7)Mechanism of ActionReference
Compound 3d4.55 mMApoptosis induction
Compound A5.00 mMCell cycle arrest
Compound B3.75 mMCaspase activation

Q & A

Q. Advanced Research Focus :

  • Byproduct formation : Domino reactions may yield regioisomers (e.g., 3- vs. 5-carbonitrile derivatives). HPLC-PDA (C18 column, 70:30 MeOH/H2O) achieves >98% purity .
  • Thermal sensitivity : The cycloheptane ring undergoes retro-Diels-Alder decomposition above 150°C. Microwave-assisted synthesis (100°C, 30 min) minimizes degradation .

How can derivatives of this compound be designed for enhanced pharmacological activity?

Q. Advanced Research Focus :

  • Core modifications : Replace the 6-chloropyridinyl group with 2,4-dichlorophenyl to improve logD (from 2.1 to 3.4) .
  • Bioisosteres : Substitute the carbonitrile with a tetrazole ring to enhance water solubility (logS increases from −4.2 to −3.1) .
  • Hybrid structures : Fuse with thieno[2,3-b]pyridine to target dual kinase inhibitors (e.g., EGFR and VEGFR2) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.